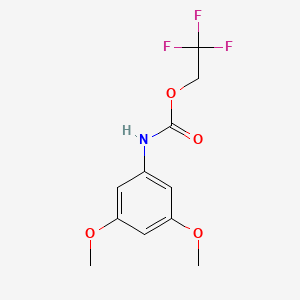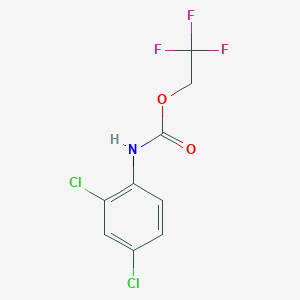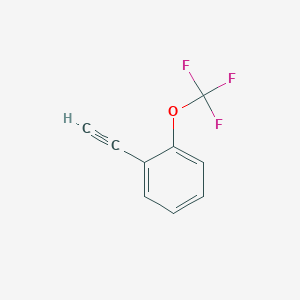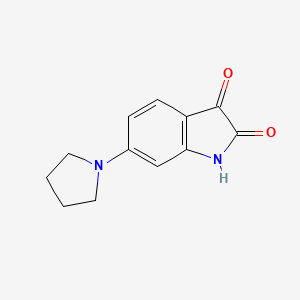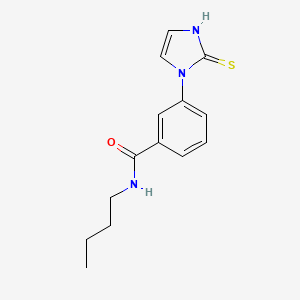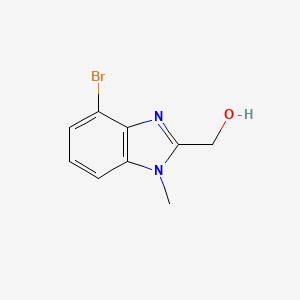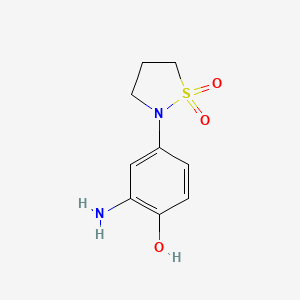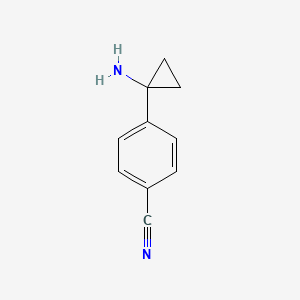
4-(1-Aminocyclopropyl)benzonitrile
Übersicht
Beschreibung
4-(1-Aminocyclopropyl)benzonitrile, also known as PACBN, is a cyclic organic compound with the molecular formula C10H10N2. It is a powder with a molecular weight of 158.2 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(1-Aminocyclopropyl)benzonitrile is represented by the formula 1S/C10H10N2/c11-7-8-1-3-9 (4-2-8)10 (12)5-6-10/h1-4H,5-6,12H2 .Physical And Chemical Properties Analysis
4-(1-Aminocyclopropyl)benzonitrile is a powder with a molecular weight of 158.2 g/mol . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
-
Spectroscopic Characterization and Biological Activities
- Application : A compound similar to “4-(1-Aminocyclopropyl)benzonitrile”, known as “4-(3-aminophenyl)benzonitrile”, has been studied for its spectroscopic characterization, molecular structure, natural bond orbital (NBO) analysis, dielectric studies, and biological activities .
- Method of Application : The study involved the use of Density Functional Theory to study the molecular structure of the compound. The vibrational modes of the compound were analyzed experimentally and through potential energy distribution (PED). The charge delocalization within the molecule was studied through NBO analysis. The molecular electrostatic potential (MEP) map was used to show various active regions of the charge distribution on the chemical structure .
- Results or Outcomes : The study found that the calculated wavenumbers could be well supported by the experimental analysis of the vibrational modes of the compound. The results indicated the heterointeraction arises owing to the hydrogen bonding made between the C≡N of the compound and –OH group .
-
Chemical Synthesis
-
Spectroscopic Characterization and Biological Activities
- Application : A compound similar to “4-(1-Aminocyclopropyl)benzonitrile”, known as “4-(3-aminophenyl)benzonitrile”, has been studied for its spectroscopic characterization, molecular structure, natural bond orbital (NBO) analysis, dielectric studies, and biological activities.
- Method of Application : The study involved the use of Density Functional Theory to study the molecular structure of the compound. The vibrational modes of the compound were analyzed experimentally and through potential energy distribution (PED). The charge delocalization within the molecule was studied through NBO analysis. The molecular electrostatic potential (MEP) map was used to show various active regions of the charge distribution on the chemical structure.
- Results or Outcomes : The study found that the calculated wavenumbers could be well supported by the experimental analysis of the vibrational modes of the compound. The results indicated the heterointeraction arises owing to the hydrogen bonding made between the C≡N of the compound and –OH group.
-
Chemical Synthesis
-
Spectroscopic Characterization and Biological Activities
- Application : A compound similar to “4-(1-Aminocyclopropyl)benzonitrile”, known as “4-(3-aminophenyl)benzonitrile”, has been studied for its spectroscopic characterization, molecular structure, natural bond orbital (NBO) analysis, dielectric studies, and biological activities.
- Method of Application : The study involved the use of Density Functional Theory to study the molecular structure of the compound. The vibrational modes of the compound were analyzed experimentally and through potential energy distribution (PED). The charge delocalization within the molecule was studied through NBO analysis. The molecular electrostatic potential (MEP) map was used to show various active regions of the charge distribution on the chemical structure.
- Results or Outcomes : The study found that the calculated wavenumbers could be well supported by the experimental analysis of the vibrational modes of the compound. The results indicated the heterointeraction arises owing to the hydrogen bonding made between the C≡N of the compound and –OH group.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(1-aminocyclopropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUEBYYYFNVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669479 | |
| Record name | 4-(1-Aminocyclopropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Aminocyclopropyl)benzonitrile | |
CAS RN |
1014645-75-0 | |
| Record name | 4-(1-Aminocyclopropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

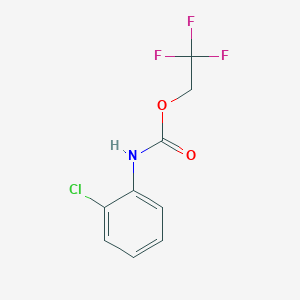

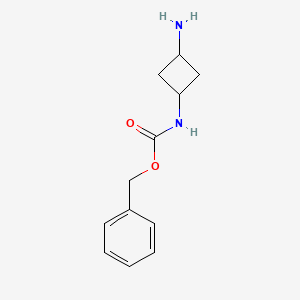
![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)
